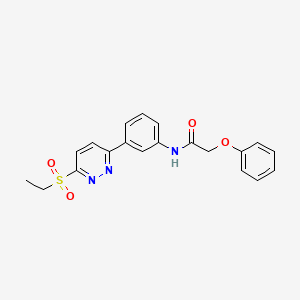

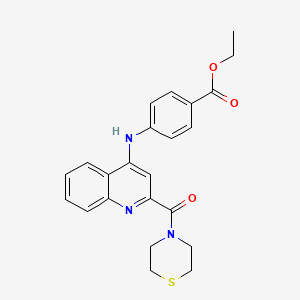

![molecular formula C20H13N3O4 B2466158 N-[2-(1,3-苯并噁唑-2-基)苯基]-4-硝基苯甲酰胺 CAS No. 477499-02-8](/img/structure/B2466158.png)

N-[2-(1,3-苯并噁唑-2-基)苯基]-4-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide” is a chemical compound that belongs to the class of organic compounds known as alpha amino acid amides . It is a derivative of benzoxazole, an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure . Although benzoxazole itself is of little practical value, many derivatives of benzoxazoles are commercially important .

Synthesis Analysis

Benzoxazoles can be synthesized from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium . A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle . The reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole derivatives in an efficient and connective methodology .科学研究应用

Synthetic Strategies of Benzoxazoles

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .

Antibacterial Activity

Some substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides have shown in vitro antibacterial activity .

Anticancer Activity

Certain benzoxazole derivatives have shown anticancer activity. For instance, the compound 5d showed almost equal % of inhibition to the growth of lung, breast, and colon cancer cells .

QSAR Modeling

QSAR methodology has been used to establish a correlation between physicochemical properties and elicited biological activity using multivariable regression .

Anti-Inflammatory Agents

2-substituted benzoxazole derivatives have been synthesized and evaluated for their in vitro anti-inflammatory efficacy using membrane stabilization and proteinase inhibitory methods .

Synthesis of Imidazoles

A new synthetic pathway to four substituted imidazoles from readily available 2-((4-aryl(thienyl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenols has been developed. Benzo[d]oxazol-2-yl(aryl(thienyl))methanimines were proved as key intermediates in their synthesis .

Molecular Docking Studies

Molecular docking studies have been carried out to predict the binding affinity of the synthesized benzoxazole derivatives with prostaglandin H2 synthase (PGHS) protein and trypsin enzyme .

Synthesis of Benzimidazo[2,1-b]thiazoles

Benzo[d]imidazo[2,1-b]thiazoles have been reported to serve as a potent non-sedative anxiolytic, powerful anticancer agent, PET imaging probe of β-amyloid plaques in the brains of Alzheimer’s patients, kinase inhibitor, and antimicrobially active molecule .

作用机制

Target of Action

Mode of Action

It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. Additionally, it has been shown to inhibit the activation of MAPKs, which are involved in cell proliferation, differentiation, and survival.

Biochemical Pathways

Result of Action

属性

IUPAC Name |

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O4/c24-19(13-9-11-14(12-10-13)23(25)26)21-16-6-2-1-5-15(16)20-22-17-7-3-4-8-18(17)27-20/h1-12H,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQAYTDKVUYPCPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2466076.png)

![(1R,5S)-N-(2-methylbenzo[d]thiazol-5-yl)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2466077.png)

![(2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2466081.png)

![6-methyl-N-(4-methylcyclohexyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2466085.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2466087.png)

![3-Oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B2466088.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]biphenyl-4-sulfonamide](/img/structure/B2466098.png)